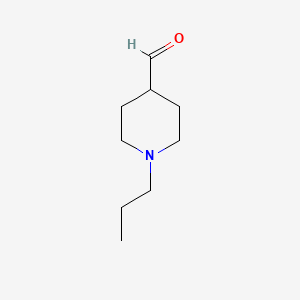![molecular formula C13H19N4O10P B12932845 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) CAS No. 185378-05-6](/img/structure/B12932845.png)
2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a purine base, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups to prevent unwanted side reactions. This is followed by the introduction of the purine base and the formation of the tetrahydrofuran ring. The final steps involve the deprotection of hydroxyl groups and the addition of the phosphate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its therapeutic potential. It may have applications in the treatment of certain diseases due to its biochemical properties.
Industry
In industrial applications, this compound is used in the development of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The presence of the purine base allows it to interact with nucleic acids, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate shares similarities with other nucleoside analogs, such as adenosine and guanosine derivatives.
- Compounds like 2’,3’-dideoxyadenosine and 2’,3’-dideoxyguanosine have similar structures but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-((methoxymethoxy)methyl)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions
Properties
CAS No. |
185378-05-6 |
|---|---|
Molecular Formula |
C13H19N4O10P |
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(methoxymethoxymethyl)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O10P/c1-24-5-25-3-7-15-11-8(12(20)16-7)14-4-17(11)13-10(19)9(18)6(27-13)2-26-28(21,22)23/h4,6,9-10,13,18-19H,2-3,5H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
FMYFHRQBWNECHM-ZRFIDHNTSA-N |
Isomeric SMILES |
COCOCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
COCOCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



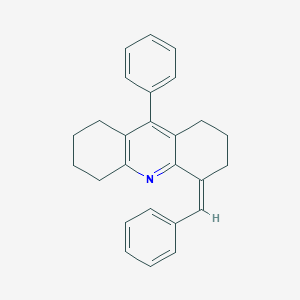
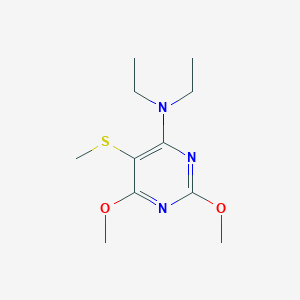
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
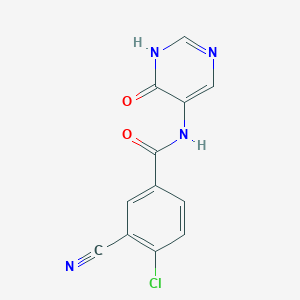
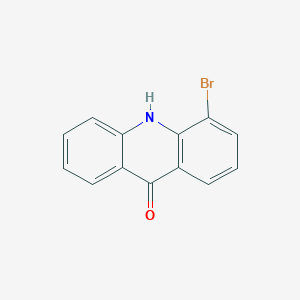
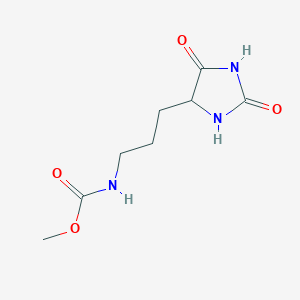
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
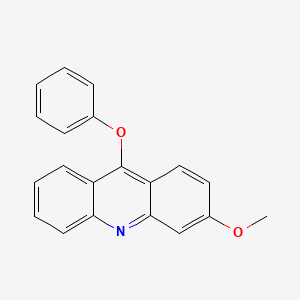
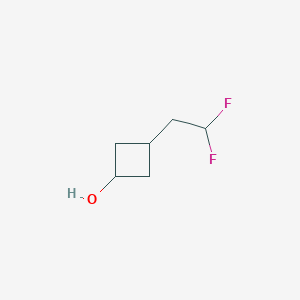
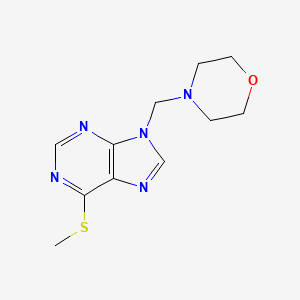
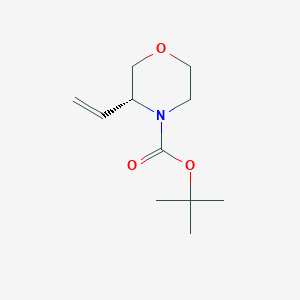
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)
